molecular formula C21H20N2O3S2 B2549361 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 954683-18-2

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2549361
CAS No.: 954683-18-2
M. Wt: 412.52
InChI Key: DFRBAMVGOIGHLY-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research into compounds with structures similar to "N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide" often focuses on their crystallographic properties and interactions with other molecules. Karmakar et al. (2007) studied the structural aspects of two isoquinoline derivatives, revealing insights into their gel formation and crystalline structures when interacting with various acids. These findings are crucial for understanding the material science applications and molecular engineering possibilities of related compounds (Karmakar, Sarma, & Baruah, 2007).

Synthetic Applications

Isoquinoline derivatives are pivotal in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Toda et al. (2000) demonstrated the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines through intramolecular cyclization, showcasing the compound's utility in constructing pharmacologically relevant structures (Toda et al., 2000).

Antimicrobial Activity

Compounds bearing the sulfonamide group, akin to the one in the query compound, have been investigated for their antimicrobial properties. Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition

Structurally related compounds have been evaluated for their ability to inhibit specific enzymes, indicating potential therapeutic applications. For instance, compounds with tetrahydroisoquinoline scaffolds have shown inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), suggesting their utility in modulating catecholamine-related pathways for therapeutic purposes (Grunewald, Romero, & Criscione, 2005).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-21(14-19-5-4-12-27-19)22-18-9-8-16-10-11-23(15-17(16)13-18)28(25,26)20-6-2-1-3-7-20/h1-9,12-13H,10-11,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRBAMVGOIGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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